Dihydro Lafutidine

Description

Identity and Significance of Byproducts in Complex Chemical Syntheses

In chemical synthesis, a byproduct is a secondary product derived from a production process or chemical reaction that is not the primary product being manufactured. Byproducts can be useful and marketable, or they can be considered waste wikipedia.org. In organic synthesis, byproducts often arise from molecular fragments of starting materials and reagents that are not incorporated into the desired product, or from side reactions that occur concurrently with the main reaction pathway wikipedia.orgacs.org. For instance, in esterification reactions, water is a common byproduct monash.edu. In more complex syntheses, such as the Suzuki coupling, borate (B1201080) byproducts and HX are inevitably formed acs.org.

The significance of byproducts in pharmaceutical synthesis lies in their potential to:

Complicate Purification: Their presence necessitates rigorous purification steps, which can be time-consuming, costly, and lead to product loss selectscience.netacs.org.

Impact Product Quality: If not adequately removed, byproducts can remain in the final API, potentially affecting its safety, efficacy, and stability adventchembio.com.

Positioning of Dihydro Lafutidine (B194869) as a Critical Impurity in Lafutidine Production

Dihydro Lafutidine is specifically identified as a significant impurity encountered during the synthesis of Lafutidine acs.orgacs.orggoogle.com. Lafutidine, chemically known as 2-[(2-furylmethyl)sulfinyl]-N-((2Z)-4-{[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxy}but-2-en-1-yl)acetamide, is a histamine (B1213489) H2 receptor antagonist acs.orgproquest.com. Research indicates that this compound is formed during the hydrazinolysis step in certain synthetic routes of Lafutidine, likely through a reduction reaction of an unsaturated double bond within the Lafutidine molecule acs.orggoogle.com.

The presence of this compound is considered critical because:

It is a Major Impurity: Studies have reported this compound as the "main impurity" in Lafutidine preparations, with levels initially found to be around 1.5% acs.orgacs.org.

Regulatory Control: International guidelines, such as those from the International Council for Harmonisation (ICH), mandate strict control over impurities, often requiring identification and quantification of impurities present at levels of 0.1% or higher jpionline.org. This compound falls into this category, necessitating its careful monitoring and control to meet regulatory standards for drug safety and quality google.com.

Academic Rationale for Investigating Synthetic Impurities

The investigation of synthetic impurities like this compound is driven by several critical academic and industrial imperatives:

Ensuring Patient Safety and Drug Efficacy: Impurities, even at trace levels, can have detrimental effects on patient health, ranging from reduced therapeutic efficacy to toxicological concerns adventchembio.comlongdom.orgnih.gov. Understanding the nature and levels of impurities is fundamental to establishing safe and effective drug products.

Regulatory Compliance: Global regulatory bodies such as the FDA and EMA have stringent guidelines (e.g., ICH Q3A, Q3B) that require pharmaceutical manufacturers to identify, quantify, and control impurities gmpinsiders.comeuropa.eueuropa.eu. Impurity profiling is essential for market approval and ongoing compliance longdom.orgglobalpharmatek.com.

Process Understanding and Optimization: Studying impurity formation mechanisms provides valuable insights into the synthetic process itself. This knowledge allows for process optimization to minimize or eliminate the generation of unwanted byproducts, leading to higher yields and purer products globalpharmatek.comchemicea.com. For example, research into this compound formation has led to the development of strategies, such as using "suicide substrates" like 1-hexene (B165129), to effectively control its production, reducing its content from 1.5% to less than 0.05% acs.orgfigshare.com.

Method Development and Validation: The presence of impurities necessitates the development and validation of sensitive and selective analytical methods for their detection and quantification. Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed for impurity profiling indocoanalyticalsolutions.comscirp.orgresearchgate.net.

Data Table: Common Analytical Techniques for Impurity Profiling

| Analytical Technique | Principle | Application in Impurity Analysis |

| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | Separation and quantification of organic impurities, including this compound. Often coupled with detectors like UV or DAD. |

| LC-MS | HPLC coupled with Mass Spectrometry for identification and quantification based on mass-to-charge ratio. | Structural elucidation and sensitive detection of impurities, including this compound, by providing molecular weight data. |

| GC-MS | Gas Chromatography coupled with Mass Spectrometry for volatile and semi-volatile compounds. | Analysis of volatile impurities and residual solvents; can be used for specific organic impurities if derivatized. |

| NMR Spectroscopy | Exploits magnetic properties of atomic nuclei to determine molecular structure. | Definitive structural identification and characterization of isolated impurities. |

| FTIR Spectroscopy | Measures absorption of infrared radiation to identify functional groups in a molecule. | Preliminary identification of functional groups in impurities; can be used in hyphenated techniques (e.g., TGA-FTIR). |

This compound represents a significant challenge in the synthesis of Lafutidine, highlighting the broader importance of managing synthetic impurities in pharmaceutical manufacturing. The academic and regulatory drive to understand, identify, and control such impurities is fundamental to producing safe, effective, and high-quality medicines. Continuous advancements in analytical techniques and synthetic strategies are crucial for minimizing the presence of critical impurities like this compound, thereby safeguarding public health and maintaining the integrity of the pharmaceutical supply chain.

Structure

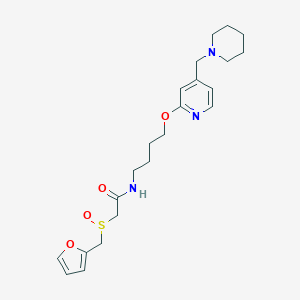

2D Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfinyl)-N-[4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybutyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h6-8,10,14-15H,1-5,9,11-13,16-18H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNROJCVYGRYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=NC=C2)OCCCCNC(=O)CS(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445252 | |

| Record name | Dihydro Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118288-14-5 | |

| Record name | Dihydro Lafutidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Dihydro Lafutidine Formation

Detailed Reaction Pathways to Dihydro Lafutidine (B194869) Generation

The formation of dihydro lafutidine is primarily associated with synthetic routes employed for producing Lafutidine, often arising as a byproduct due to competing reduction reactions.

Role of Specific Reagents in Byproduct Formation (e.g., Hydrazine (B178648) in Hydrazinolysis)

Certain synthetic routes for Lafutidine involve the use of hydrazine hydrate (B1144303), frequently as part of a Gabriel synthesis pathway to prepare key amine intermediates newdrugapprovals.orggoogle.com. A common method for amine synthesis involves the formation of an N-substituted phthalimide (B116566), which is subsequently treated with hydrazine hydrate to liberate the primary amine newdrugapprovals.orggoogle.com. However, residual hydrazine hydrate within the reaction system can lead to the generation of this compound acs.orggoogle.com. This impurity forms through reduction and subsequent condensation reactions with other reactive species, such as furfuryl sulfinyl acetate (B1210297) p-nitrophenyl ester, present in the reaction mixture acs.orggoogle.com. To mitigate the formation of this impurity, alternative synthetic strategies have been developed that utilize aminolysis instead of hydrazinolysis, effectively circumventing the generation of this compound and thereby improving the purity of the final product google.com.

Identification of Key Intermediate Species Leading to this compound

While the precise identification of all intermediate species directly involved in the formation of this compound during Lafutidine synthesis is complex and not exhaustively detailed across all literature, the formation pathway is generally understood to involve reduction reactions occurring during the synthesis process researchgate.netacs.orgacs.org. In synthetic routes that employ hydrazinolysis, residual hydrazine or related species can act as reducing agents acs.org. These reducing agents can interact with Lafutidine precursors or intermediates, leading to the reduction of the sulfinyl group (-SO-) present in Lafutidine to a sulfanyl (B85325) group (-S-), thereby generating the dihydro derivative acs.org. This process is often described as a combination of reduction and hydrolysis acting on various intermediates within the reaction milieu acs.org.

Thermodynamic and Kinetic Considerations in Impurity Formation

The formation of this compound is influenced by the thermodynamic and kinetic parameters of the synthesis reactions, which dictate the propensity for side reactions.

Energy Barrier Analysis of Reduction Reactions Yielding this compound

The generation of this compound is a consequence of reduction reactions that compete with the desired synthesis of Lafutidine researchgate.netacs.orgacs.org. To understand and control these competing reactions, researchers have employed computational chemistry methods, including Density Functional Theory (DFT) with the B3LYP functional and the 6-31+G(d) basis set, to calculate the energy barriers associated with the reduction pathways acs.org. Analyzing these energy barriers, in conjunction with the physicochemical properties of potential reactants such as terminal olefins, facilitates the rational design of reaction conditions and the selection of additives aimed at minimizing the formation of this compound researchgate.netacs.orgacs.orgfigshare.com.

Influence of Reaction Conditions on Impurity Yield and Selectivity

The yield and selectivity of this compound formation are critically dependent on the specific reaction conditions employed during Lafutidine synthesis researchgate.netacs.orgacs.orgfigshare.com. A highly effective strategy to control this impurity involves the strategic use of a "suicide substrate," such as 1-hexene (B165129) researchgate.netacs.orgacs.orgfigshare.com. When 1-hexene is introduced into the reaction mixture, particularly during the hydrazinolysis step, it effectively competes with the intended reaction pathway for the reducing agents or reactive intermediates researchgate.netacs.orgacs.orgfigshare.com. This competitive inhibition significantly suppresses the formation of this compound researchgate.netacs.orgacs.orgfigshare.com. Experimental results have demonstrated that employing 1-hexene can reduce the impurity level from approximately 1.5% in standard synthesis procedures to less than 0.05% researchgate.netacs.orgacs.orgfigshare.com. This substantial reduction underscores the impact of carefully selected reaction additives and optimized conditions on enhancing selectivity and minimizing byproduct formation researchgate.netacs.orgacs.orgfigshare.com.

Data Table:

The effectiveness of using a "suicide substrate" like 1-hexene in reducing this compound content during Lafutidine synthesis is a key finding researchgate.netacs.orgacs.orgfigshare.com.

| Synthesis Condition | This compound Content |

| Standard Synthesis | Approximately 1.5% |

| Synthesis with 1-hexene | Less than 0.05% |

This data highlights the significant impact of reaction condition optimization on impurity control researchgate.netacs.orgacs.orgfigshare.com.

List of Compounds:

Lafutidine

this compound

Hydrazine hydrate

1-hexene

3-methyl-2-benzothialinone hydrazine hydrochloride (MBTH)

Ferric chloride (FeCl3)

N-substituted phthalimide

Furfuryl sulfinyl acetate p-nitrophenyl ester

(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-amine

Advanced Synthetic Methodologies for Dihydro Lafutidine Control

Design and Implementation of Optimized Reaction Pathways

Optimizing reaction pathways is fundamental to controlling impurity profiles. This involves moving away from older, less selective methods towards more precise chemical transformations.

Substitution of Hydrazinolysis with Aminolysis Routes

Historically, certain synthetic routes for lafutidine (B194869) (and by extension, its related compounds) utilized hydrazinolysis. However, research has identified this step as a significant contributor to the formation of dihydro lafutidine impurity. The mechanism involves the reduction and subsequent condensation reactions that lead to the undesired byproduct google.comgoogle.comacs.org.

Evaluation of Novel Aminolysis Reagents for Enhanced Purity (e.g., Hydroxylamine (B1172632) Hydrochloride)

Within the realm of aminolysis, the selection of specific reagents plays a crucial role in achieving high purity. Hydroxylamine hydrochloride has emerged as a promising reagent for aminolysis in the synthesis of lafutidine intermediates google.com.

Using hydroxylamine hydrochloride as an aminolysis reagent has demonstrated superior results in terms of product purity compared to other reagents or methods. It facilitates the preparation of lafutidine with purity levels reaching up to 99.88% google.com. Furthermore, hydroxylamine hydrochloride is a solid reagent, offering advantages in terms of high purity, good stability, and ease of handling, making it well-suited for industrial-scale production google.com. This contrasts with some other aminolysis reagents, such as methylamine, which can have unstable solution content requiring timely measurement google.com. The use of hydroxylamine hydrochloride in the synthesis pathway for key intermediates has been shown to effectively control the generation of this compound impurity google.com.

Strategic Application of Impurity Scavenging Techniques

Beyond optimizing the primary reaction pathways, targeted strategies are employed to actively remove or neutralize any impurities that may still form.

Rational Selection and Application of "Suicide Substrates"

"Suicide substrates," also known as mechanism-based inhibitors, represent a sophisticated approach to impurity control acs.orgchemistry-chemists.comresearchgate.netuniroma1.itslideshare.net. These are compounds that are intentionally added to the reaction mixture. They are designed to mimic the substrate or react with the same catalytic species that would otherwise lead to impurity formation. Upon interaction with the enzyme or reactive intermediate responsible for impurity generation, the suicide substrate is converted into a highly reactive species that irreversibly binds to and deactivates the catalyst or impurity precursor acs.orguniroma1.it.

In the context of this compound synthesis, the main impurity, this compound, is known to form via a reduction pathway during the hydrazinolysis step acs.orgacs.org. By employing a suicide substrate, the reactive species responsible for this reduction can be selectively deactivated. This approach is particularly effective because it targets the root cause of impurity formation.

Optimization of Suicide Substrate Parameters for Maximal Impurity Suppression

The efficacy of suicide substrates is highly dependent on their proper selection and optimization. For the control of this compound, terminal olefins have been investigated as suicide substrates acs.orgresearchgate.netlookchem.com.

Process Intensification and Scale-Up for Reduced Impurity Burden

Process intensification (PI) and strategic scale-up are critical for translating laboratory successes into robust, large-scale manufacturing processes that maintain high purity and efficiency cobaltcommunications.compharmafeatures.comosf.iosioc-journal.cnpharmaceutical-technology.com. These methodologies aim to make processes smaller, cleaner, more energy-efficient, and safer cobaltcommunications.com.

Techniques such as continuous flow chemistry offer enhanced control over reaction parameters like temperature, mixing, and residence time, which are crucial for minimizing side reactions and impurity formation pharmafeatures.comsioc-journal.cn. By operating under steady-state conditions, continuous flow systems can provide superior heat and mass transfer compared to traditional batch reactors, leading to more consistent impurity profiles pharmafeatures.com.

Data Tables

Table 1: Comparison of Hydrazinolysis vs. Aminolysis for Lafutidine Synthesis

| Parameter | Hydrazinolysis Route | Aminolysis Route (e.g., with Hydroxylamine HCl) |

| This compound Impurity (Crude Product) | 1.5% - 2.0% | < 0.05% (Target) / No detectable impurity |

| Purification Steps | Multiple recrystallizations required | Simplified purification steps |

| Overall Yield | ~45-50% | ~85-95% |

| Process Complexity | Higher | Lower |

| Purity of Final Product | Lower | Higher (e.g., up to 99.88%) |

Table 2: Efficacy of Suicide Substrate (1-Hexene) in this compound Control

| Condition | This compound Impurity Level |

| Without Suicide Substrate | ~1.5% |

| With 1-Hexene (B165129) (Suicide Substrate) | < 0.05% |

Analytical Sciences for Dihydro Lafutidine Characterization and Monitoring

Development and Validation of Chromatographic Methods

Chromatographic techniques are fundamental for separating Dihydro Lafutidine (B194869) from Lafutidine and other potential impurities, enabling precise qualitative and quantitative analysis.

HPLC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive detection and structural information provided by mass spectrometry. This synergy is crucial for identifying and quantifying impurities like Dihydro Lafutidine. Research has demonstrated the utility of HPLC-MS for the determination of Lafutidine in biological matrices nih.gov, and specifically, HPLC-MS impurity analysis has identified this compound as a major impurity in Lafutidine synthesis google.com. The technique allows for the detection of this compound based on its unique mass-to-charge ratio, facilitating its qualitative identification and subsequent quantitative measurement, even at trace levels.

Impurity profiling involves the systematic identification and quantification of all impurities present in a drug substance or product. For this compound, this typically involves developing stability-indicating chromatographic methods, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). These methods are designed to achieve adequate separation between Lafutidine, this compound, and any other process-related or degradation impurities.

Validated RP-HPLC methods often employ C18 stationary phases with mobile phases consisting of mixtures of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers, with detection typically performed using UV spectrophotometry at wavelengths where both Lafutidine and this compound exhibit absorbance (e.g., around 270-290 nm) scholarsresearchlibrary.comamazonaws.comresearchgate.netresearchgate.netitmedicalteam.pl. The development process includes optimizing parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength to achieve optimal resolution and sensitivity for this compound. The methodologies focus on establishing methods that can accurately detect and quantify this compound, often down to specified limits required by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Table 1: Representative Chromatographic Conditions for Lafutidine Analysis (Applicable to this compound Impurity Detection)

| Parameter | Method 1 scholarsresearchlibrary.com | Method 2 amazonaws.com | Method 3 researchgate.net |

| Column | Shisheido C18, 250mm x 4.6mm, 5µm | Shim-pack C18, 250mm x 4.6mm, 3µm | Hypersil C18, 250mm x 4.6mm, 5µm |

| Mobile Phase | Methanol:Acetonitrile (Isocratic) | Methanol:Ammonium Acetate (B1210297) Buffer pH 4.8 (75:25% v/v) | Acetonitrile:Phosphate buffer pH 6.5 (70:30% v/v) |

| Flow Rate | 1.0 ml/minute | 0.7 ml/minute | 1.0 ml/minute |

| Detection Wavelength | 273 nm | 220 nm | 270 nm |

| Column Temperature | Ambient | 30°C | Ambient |

| Injection Volume | Not specified | 10 µL | 20 µL |

| Lafutidine RT | Not specified | ~4.2 min | ~3.1 min |

| Impurity Focus | General impurity determination | Simultaneous estimation of Lafutidine & Domperidone | Simultaneous estimation of Lafutidine & Domperidone |

Note: Specific retention times for this compound would depend on the exact chromatographic conditions and its unique chemical properties relative to Lafutidine.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Qualitative and Quantitative Analysis of this compound

Spectroscopic Characterization of this compound

Spectroscopic techniques play a vital role in confirming the identity and structural integrity of this compound, complementing chromatographic separation.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the chemical structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the arrangement of atoms, functional groups, and stereochemistry. For this compound, NMR techniques such as ¹H NMR and ¹³C NMR are used to confirm its structure, differentiating it from Lafutidine and other related substances. Patents describing the synthesis of Lafutidine have provided specific ¹H NMR spectral data for this compound, aiding in its definitive identification google.com. These spectral fingerprints are crucial for confirming that the isolated impurity is indeed this compound and for understanding its structural nuances.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their characteristic absorption of IR radiation. While specific IR spectra for this compound are not extensively detailed in the provided literature, IR is generally used for the identity confirmation of drug substances and their related compounds researchgate.netnist.govuobaghdad.edu.iq.

UV-Visible (UV-Vis) spectroscopy is widely employed for the quantitative analysis and purity assessment of Lafutidine itmedicalteam.plderpharmachemica.cominnovareacademics.inplantarchives.orgnih.gov. Lafutidine typically exhibits maximum absorbance (λmax) in the UV region, often around 273 nm, 290 nm, or 286 nm, depending on the solvent and conditions scholarsresearchlibrary.comitmedicalteam.plinnovareacademics.inplantarchives.orgnih.gov. This compound, being structurally related, is expected to have a similar chromophore and thus absorb in a comparable UV range. UV-Vis spectroscopy can therefore be used for the preliminary identification and quantification of this compound, particularly as a detector in HPLC systems or for direct absorbance measurements if sufficient purity is achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (Implicit from "chemical structure" understanding)

Precision and Accuracy in Impurity Quantification

The accurate quantification of this compound as an impurity is critical for ensuring that its levels remain within acceptable regulatory limits. Method validation parameters such as precision and accuracy are essential to demonstrate the reliability of the analytical procedures used.

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). Accuracy, on the other hand, assesses the closeness of the test results to the true value, often determined through recovery studies.

Studies validating analytical methods for Lafutidine consistently report high precision and accuracy, with %RSD values for both intra-day and inter-day precision generally being less than 2% scholarsresearchlibrary.comamazonaws.comresearchgate.netitmedicalteam.plsemanticscholar.orgresearchgate.net. Linearity, assessed by constructing calibration curves, also demonstrates good correlation coefficients (r² values typically above 0.999) across specified concentration ranges scholarsresearchlibrary.comamazonaws.comresearchgate.netinnovareacademics.inplantarchives.orgnih.gov. These validation metrics are directly applicable to the quantification of this compound, ensuring that the analytical methods employed provide reliable and reproducible results for impurity control.

Table 2: Precision and Accuracy Data from Validated Lafutidine Methods (Indicative for this compound Quantification)

Compound List

this compound

Lafutidine

Domperidone

Computational Chemistry Approaches to Dihydro Lafutidine Research

Quantum-Chemical Calculations for Reaction Pathway Prediction

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the energetic landscape of chemical reactions. These methods provide insights into reaction feasibility, transition states, and the stability of intermediates, which are vital for understanding how Dihydro Lafutidine (B194869) is formed and what pathways it might follow.

Density Functional Theory (DFT) Studies on Dihydro Lafutidine Formation Energetics

DFT calculations are employed to determine the ground-state electronic structure of molecules and to map out the energy profiles of chemical reactions. For this compound formation, DFT can predict the relative energies of reactants, intermediates, transition states, and products. This allows researchers to identify the most energetically favorable synthetic routes and potential bottlenecks. Studies would typically involve optimizing the geometries of key species involved in the synthesis and calculating their corresponding energies. The energy differences, such as activation energies for specific steps, are critical for understanding reaction kinetics and optimizing reaction conditions.

Research Findings Example (Hypothetical, based on general DFT applications): DFT calculations could reveal that a specific reduction step in the synthesis of this compound has a high activation energy barrier, suggesting that alternative catalysts or reaction conditions might be necessary for efficient production. The calculated binding energies of potential intermediates to a catalyst surface could also guide catalyst selection.

Transition State Analysis of Reduction Reactions

The reduction steps involved in the synthesis or potential transformation of this compound are often complex. Transition state (TS) analysis using quantum chemical methods, such as DFT, is essential for understanding the precise molecular configurations and energy barriers associated with these transformations. Identifying the TS allows for a detailed mechanistic interpretation of how bonds are broken and formed. For instance, if this compound is formed via a reduction process (e.g., hydrogenation), DFT can model the TS of this reduction, providing information about the geometry of the molecule and the catalyst (if any) at the point of highest energy.

Research Findings Example (Hypothetical): Transition state calculations for a hypothetical reduction step leading to this compound might show a concerted mechanism where hydrogen atoms are added to specific double bonds. The calculated imaginary frequency associated with the TS would confirm its nature, and the energy difference between the reactant and the TS would represent the activation energy for that specific step.

Molecular Dynamics Simulations for Mechanistic Understanding

Molecular Dynamics (MD) simulations offer a temporal perspective on molecular behavior, allowing researchers to observe how molecules move and interact over time. This is particularly useful for understanding complex reaction mechanisms, conformational changes, and the behavior of reaction intermediates in a dynamic environment.

Simulating Reaction Intermediates and Transition State Conformations

MD simulations can complement static quantum chemical calculations by providing insights into the dynamic nature of reaction intermediates and transition states. By simulating the system over picoseconds or nanoseconds, researchers can observe the stability of intermediates under various conditions, explore different conformational landscapes of transition states, and understand how solvent molecules might interact with these species. This can reveal dynamic effects that might influence reaction rates or product selectivity, which are not apparent from static energy calculations alone.

Research Findings Example (Hypothetical): MD simulations could reveal that a proposed reaction intermediate for this compound synthesis exists in multiple rapidly interconverting conformations, some of which may be more prone to side reactions. Furthermore, simulations could show how solvent molecules stabilize or destabilize a transition state, providing clues for optimizing the reaction environment.

Structure-Activity Relationship (SAR) Studies Applied to Impurity Formation

Structure-Activity Relationship (SAR) studies, often augmented by computational approaches (QSAR - Quantitative Structure-Activity Relationship), are used to correlate the chemical structure of a molecule with its biological activity or, in this context, its propensity to form impurities. For this compound, computational SAR can help identify structural features that might predispose it to degradation or reaction pathways leading to specific byproducts. By analyzing the structures of known impurities or potential degradation products, models can be built to predict which structural modifications might reduce impurity formation.

Research Findings Example (Hypothetical): A QSAR model might identify specific functional groups or electronic properties within the this compound molecule that are correlated with a higher likelihood of oxidative degradation. For instance, the presence of easily oxidizable moieties could be flagged as a risk factor for impurity generation.

Predictive Modeling for Byproduct Control Strategies

Predictive modeling, often utilizing machine learning algorithms trained on experimental data or computational outputs, offers powerful tools for anticipating and controlling byproduct formation during the synthesis of pharmaceuticals like this compound. These models can integrate various parameters, including reaction conditions, reactant concentrations, and structural features, to predict the yield and types of byproducts. This information is invaluable for developing robust synthetic processes that minimize unwanted side reactions and ensure product purity.

Research Findings Example (Hypothetical): A predictive model trained on data from various reaction conditions for this compound synthesis might identify that elevated temperatures and specific solvent polarities significantly increase the formation of a particular byproduct. The model could then suggest optimized parameters to suppress this byproduct, such as lower temperatures or a change in solvent composition.

Future Research Directions and Unexplored Avenues for Dihydro Lafutidine

Exploration of Novel Catalytic Systems for Enhanced Selectivity in Lafutidine (B194869) Synthesis

The synthesis of Lafutidine typically involves catalytic hydrogenation, a step where the over-reduction of the furan (B31954) ring can result in the formation of the Dihydro Lafutidine impurity. researchgate.net A crucial direction for future research is the creation of new catalytic systems that offer greater selectivity to curtail this unwanted side reaction. While catalysts such as Raney nickel and palladium on carbon are currently utilized, achieving high selectivity continues to be a challenge.

Future research could concentrate on the following areas:

Modified Catalyst Surfaces: Investigating modifications to the surfaces of conventional catalysts could lead to substantial enhancements. For example, impregnating catalysts with specific promoters or employing bimetallic catalysts could alter the electronic properties and steric environment of the active sites, thereby favoring the desired reaction and limiting the formation of this compound. frontiersin.org

Homogeneous Catalysis: While heterogeneous catalysts are prevalent, the exploration of homogeneous catalytic systems may provide superior selectivity due to their well-defined active sites. mdpi.com The design of novel organometallic complexes as catalysts could enable precise control over the reduction process.

Nanocatalysts: The application of nanocatalysts with controlled size and shape presents another promising avenue. The distinct properties of nanoparticles can result in different catalytic activities and selectivities compared to their larger counterparts. mdpi.com

Table 1: Potential Catalytic Systems for Enhanced Selectivity

| Catalyst Type | Potential Advantage | Research Focus |

|---|---|---|

| Modified Heterogeneous Catalysts | Improved selectivity and stability | Surface modification with promoters, bimetallic formulations |

| Homogeneous Catalysts | High selectivity due to defined active sites | Design of novel organometallic complexes |

| Nanocatalysts | Unique activity and selectivity | Control of nanoparticle size, shape, and composition |

Development of Real-Time Monitoring Techniques for In-Process this compound Control

The effective management of this compound formation requires real-time monitoring of the reaction. rheonics.com Traditional offline analytical methods like High-Performance Liquid Chromatography (HPLC) introduce delays that hinder immediate process adjustments. A critical area for future research is the development of Process Analytical Technology (PAT) for in-process control. processindustryforum.com

Potential real-time monitoring techniques for exploration include:

In-situ Spectroscopy: Techniques such as Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can be used for the real-time monitoring of the reaction mixture. scitechnol.com When combined with chemometric models, these methods can deliver continuous data on the concentrations of Lafutidine and this compound, facilitating prompt adjustments to reaction parameters like temperature, pressure, and reaction time.

Process Mass Spectrometry: Implementing mass spectrometry at the process line can offer high sensitivity and selectivity for monitoring key components, allowing for the direct detection of this compound as it is formed.

Table 2: Real-Time Monitoring Techniques for Impurity Control

| Monitoring Technique | Principle | Advantage for this compound Control |

|---|---|---|

| In-situ Spectroscopy (NIR, Raman, FTIR) | Vibrational spectroscopy | Non-destructive, real-time compositional analysis. scitechnol.com |

| Process Mass Spectrometry | Mass-to-charge ratio analysis | High sensitivity and selectivity for impurity detection. |

Biocatalytic Approaches to Minimize Impurity Formation

Biocatalysis presents a sustainable and highly selective alternative to conventional chemical catalysis. The use of enzymes for specific transformations can dramatically reduce the formation of undesirable byproducts such as this compound. nih.gov

Future research in this domain could encompass:

Enzyme Screening and Engineering: A key goal is to identify or engineer enzymes, like specific oxidoreductases, that can selectively catalyze the desired reduction without affecting the furan ring of Lafutidine. researchgate.net Techniques such as directed evolution could be employed to customize enzyme properties for industrial use.

Whole-Cell Biotransformation: Employing whole microbial cells as catalysts can provide benefits in terms of cofactor regeneration and enzyme stability. Research focused on optimizing fermentation and reaction conditions for whole-cell systems could result in an efficient and cleaner synthesis of Lafutidine.

Table 3: Biocatalytic Strategies for Impurity Minimization

| Biocatalytic Approach | Key Research Area | Expected Outcome |

|---|---|---|

| Enzyme Catalysis | Screening and engineering of oxidoreductases | High selectivity, minimal this compound formation |

| Whole-Cell Biotransformation | Optimization of microbial systems | Sustainable and efficient synthesis process |

Advanced Data Analytics and Machine Learning for Impurity Prediction and Mitigation

The extensive datasets generated during pharmaceutical development and manufacturing can be harnessed through advanced data analytics and machine learning (ML) to predict and control impurity formation. beyondtechnology.net

Future research directions include:

Predictive Modeling: Creating ML models based on historical batch data to forecast the probability of this compound formation under varying process conditions. researchgate.net These models can pinpoint critical process parameters (CPPs) that have a significant impact on impurity levels. beyondtechnology.net

Process Optimization Algorithms: Implementing algorithms that utilize real-time data from PAT to recommend optimal process adjustments to minimize impurity formation while maximizing yield. scitechnol.com This would support the development of a more autonomous and robust manufacturing process.

Table 4: Data Analytics and Machine Learning Applications

| Application Area | Machine Learning Tool | Potential Impact on this compound Control |

|---|---|---|

| Impurity Prediction | Supervised learning models (e.g., regression, classification) beyondtechnology.net | Proactive identification of high-risk batches |

| Process Optimization | Reinforcement learning, optimization algorithms | Real-time process adjustments for impurity mitigation. synergbiopharma.com |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Dihydro Lafutidine in bulk form, and how are they validated?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are widely used. RP-HPLC methods focus on specificity, accuracy, and precision, with recovery studies conducted at 80%, 100%, and 120% test concentrations to validate linearity and robustness . UPLC methods, optimized for speed and resolution, are validated per International Council for Harmonisation (ICH) guidelines, including parameters like selectivity, precision (RSD < 2%), and accuracy (mean recovery 98–102%) .

Q. How do researchers ensure the stability of this compound in pharmaceutical formulations during storage?

- Methodological Answer : Stability-indicating UPLC methods are developed to monitor degradation under stress conditions (hydrolysis, oxidation, thermal, photolysis). For example, a gradient UPLC method with a mobile phase of acetonitrile and pH-adjusted buffer achieves baseline separation of degradation products. Statistical validation includes recovery percentages (99.94%) and compliance with USP <1225> and ICH Q2(R1) guidelines .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in recovery rates during analytical method validation for this compound?

- Methodological Answer : Discrepancies in recovery rates (e.g., outliers at 80% or 120% concentrations) are addressed through rigorous statistical validation. For instance, mean recovery calculations and relative standard deviation (RSD) thresholds (<2%) ensure reproducibility. If inconsistencies persist, re-optimization of mobile phase composition (e.g., acetonitrile-to-buffer ratio) or column temperature is recommended .

Q. How can researchers differentiate this compound from structurally related impurities or degradants in complex matrices?

- Methodological Answer : Advanced UPLC methods with photodiode array (PDA) detection are employed to separate impurities. For example, a method using a Xterra C18 column (250 mm × 4.6 mm, 5 µm) and a flow rate of 1 mL/min achieves retention times of 7.0–15.5 minutes for Lafutidine and co-formulated drugs. Peak purity analysis and mass spectrometry (LC-MS) cross-validation confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.